5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide
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Overview
Description
5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound's unique structure features a pyrimidine ring substituted with both chloro and methylthio groups, and a thiadiazole moiety, showcasing the versatility of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-chloro-2-(methylthio)-4-pyrimidinecarboxylic acid with 5-(propylthio)-1,3,4-thiadiazol-2-amine. This reaction proceeds under specific conditions, often requiring a dehydrating agent to facilitate the formation of the carboxamide bond. Solvents like dichloromethane or dimethylformamide are commonly used to dissolve the reactants.
Industrial Production Methods
Industrial-scale production employs similar synthetic routes but optimized for larger yields and cost-efficiency. The process may involve continuous flow chemistry, allowing for better control over reaction parameters and improved scalability. Catalysts or specific reaction chambers are often used to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Oxidation: : Exposure to strong oxidizing agents leads to the oxidation of the sulfur atoms.
Reduction: : Reductive conditions can modify the chloro group, potentially forming a des-chloro derivative.
Substitution: : Nucleophilic substitutions at the chlorine site can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Nucleophiles: : Thiolates, amines, or alkoxides for substitution reactions.
Major Products Formed
The major products depend on the reaction type:
Oxidation: Sulfoxides or sulfones.
Reduction: Des-chloro derivatives.
Substitution: Varied functionalized pyrimidine derivatives.
Scientific Research Applications
5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide has broad applications across multiple fields:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Potential usage in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as an anti-microbial or anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: : Utilized in material science for creating novel polymers or coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Targets include enzymes like kinases or receptors in cell signaling pathways.
Pathways Involved: : The compound can inhibit or modulate pathways involving sulfur-containing amino acids, affecting cellular redox states and protein functions.
Comparison with Similar Compounds
Uniqueness
Compared to its analogs, 5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide is unique due to its specific substitution pattern, which imparts distinctive chemical and biological properties.
List of Similar Compounds
5-chloro-2-(methylthio)-4-pyrimidinecarboxamide: : Lacks the thiadiazole moiety, leading to different reactivity.
5-chloro-2-(ethylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide: : An ethylthio substitution instead of methylthio affects its steric and electronic properties.
5-chloro-2-(methylthio)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide: : The propylthio group is replaced with methylthio, altering biological interactions.
This compound's precise and specialized application potential marks it as an intriguing subject of study in various scientific realms.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5OS3/c1-3-4-20-11-17-16-10(21-11)15-8(18)7-6(12)5-13-9(14-7)19-2/h5H,3-4H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPCKQGUWCOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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